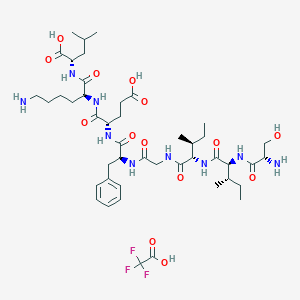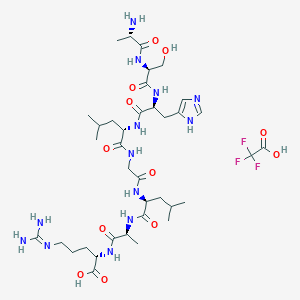
Pleuromutilin
Übersicht
Beschreibung
Pleuromutilin ist ein natürliches Antibiotikum, das erstmals in den 1950er Jahren aus dem essbaren Pilz Pleurotus mutilus (umbenannt in Clitopilus scyphoides) entdeckt wurde . Dieser einzigartige Wirkmechanismus macht Pleuromutiline wirksam gegen ein breites Spektrum von Bakterien, einschließlich solcher, die gegen andere Antibiotika resistent sind .
Wissenschaftliche Forschungsanwendungen
Pleuromutilin und seine Derivate haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie werden sie als Modelle für die Untersuchung komplexer Naturproduktsynthese und C–H-Funktionalisierung verwendet . In Biologie und Medizin sind Pleuromutiline wegen ihrer antibakteriellen Eigenschaften wertvoll, insbesondere gegen arzneimittelresistente Bakterien . Lefamulin wird beispielsweise zur Behandlung von ambulant erworbener bakterieller Pneumonie eingesetzt . In der Industrie werden Pleuromutiline in der Veterinärmedizin zur Behandlung von Infektionen bei Tieren eingesetzt .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die bakterielle Proteinsynthese hemmt. Es bindet an das Peptidyltransferase-Zentrum der 50S-Untereinheit bakterieller Ribosomen und verhindert so die Bindung von Transfer-RNA für die Peptidübertragung . Dieser einzigartige Wirkmechanismus stört die Proteinsynthese und führt zum Tod der Bakterienzelle . Zu den beteiligten molekularen Zielstrukturen gehören die ribosomale RNA und assoziierte Proteine innerhalb des Peptidyltransferase-Zentrums .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Pleuromutilin umfasst mehrere Schritte, beginnend mit dem Pilz-Diterpen (+)-Pleuromutilin . Der wichtigste Stoffwechselweg, der (+)-Pleuromutilin deaktiviert, beinhaltet die Cytochrom-P450-Oxidation an C2 und C8 . Die Totalsynthese von this compound wurde berichtet und beinhaltet die Herstellung des Vorläufers GGPP und die Bildung der trizyklischen Struktur, katalysiert durch Pl-cyc, eine bifunktionelle Diterpen-Synthase . Dieser Prozess umfasst eine Kaskade-Cyclisierung, die zu einem Decalin-Kern führt, gefolgt von einer basenkatalysierten Ringkontraktion und einer konjugierten Dephosphorylierung, um den 8-gliedrigen cyclischen Kern zu erzeugen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound-Derivaten beinhaltet semisynthtische Modifikationen der Stammverbindung. So wird beispielsweise Lefamulin, ein semisynthtisches this compound, durch Modifikation der C14-Seitenkette hergestellt, um die Löslichkeit, metabolische Stabilität und antimikrobielle Aktivität zu verbessern . Diese Modifikationen ermöglichen es Lefamulin, bakterielle Mutationen und Resistenzen zu überwinden .
Chemische Reaktionsanalyse
Arten von Reaktionen: This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Der primäre Stoffwechselweg beinhaltet die Cytochrom-P450-vermittelte Oxidation an C2 und C8 . Darüber hinaus kann this compound eine C–H-Funktionalisierung erfahren, obwohl die Anwendungen dieser Methoden begrenzt waren .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, umfassen Cytochrom-P450-Enzyme für die Oxidation und verschiedene Katalysatoren für die C–H-Funktionalisierung . Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die Stabilität der Verbindung während der Reaktionen zu gewährleisten .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen seine semisynthtischen Derivate, wie z. B. Lefamulin, das eine verbesserte antimikrobielle Aktivität und Stabilität aufweist . Andere Derivate umfassen Tiamulin und Valnemulin, die in der Veterinärmedizin eingesetzt werden .
Analyse Chemischer Reaktionen
Types of Reactions: Pleuromutilin undergoes various chemical reactions, including oxidation, reduction, and substitution . The primary metabolic pathway involves cytochrome P450-mediated oxidation at C2 and C8 . Additionally, this compound can undergo C–H functionalization, although applications of these methodologies have been limited .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include cytochrome P450 enzymes for oxidation and various catalysts for C–H functionalization . Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound during the reactions .
Major Products: The major products formed from the reactions of this compound include its semisynthetic derivatives, such as lefamulin, which has enhanced antimicrobial activity and stability . Other derivatives include tiamulin and valnemulin, which are used in veterinary medicine .
Wirkmechanismus
Pleuromutilin exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the 50S subunit of bacterial ribosomes, preventing the binding of transfer RNA for peptide transfer . This unique mechanism of action disrupts protein synthesis, leading to the death of the bacterial cell . The molecular targets involved include the ribosomal RNA and associated proteins within the peptidyl transferase center .
Vergleich Mit ähnlichen Verbindungen
Pleuromutilin ist einzigartig unter den Antibiotika aufgrund seines spezifischen Wirkmechanismus und seines breiten Wirkungsspektrums. Zu ähnlichen Verbindungen gehören andere this compound-Derivate wie Lefamulin, Tiamulin und Valnemulin . Diese Derivate haben die gleiche Grundstruktur, unterscheiden sich aber in ihren Seitenketten, die unterschiedliche pharmakokinetische Eigenschaften und antimikrobielle Aktivitäten verleihen . Lefamulin hat beispielsweise eine C14-Seitenkettenmodifikation, die seine Löslichkeit und Stabilität erhöht .
Eigenschaften
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13-,14+,16-,18+,19+,20-,21+,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZNJUXESFHSIO-BKUNHTPHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048720 | |
| Record name | Pleuromutilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-65-5 | |
| Record name | Pleuromutilin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pleuromulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pleuromutilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pleuromulin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PLEUROMULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DE4A80MZ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B8085378.png)
![[Met5]-Enkephalin, amide TFA](/img/structure/B8085385.png)

![N-[(3R,6S,9S,12R)-6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid](/img/structure/B8085399.png)





![acetic acid;tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate](/img/structure/B8085447.png)

![[(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B8085453.png)

